molecular formula C5H12Cl2N4O B2818986 {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride CAS No. 2580097-89-6

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride

Cat. No.: B2818986
CAS No.: 2580097-89-6
M. Wt: 215.08
InChI Key: GNVSRQSYDIYXKN-HWYNEVGZSA-N
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Description

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aminoethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the aminoethyl group, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride is used as a building block for synthesizing more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The triazole ring plays a crucial role in binding to the target sites, while the aminoethyl group enhances its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol: The non-dihydrochloride form of the compound.

    [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;monohydrochloride: A similar compound with a different salt form.

    [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;trihydrochloride: Another salt form with three hydrochloride groups.

Uniqueness

The dihydrochloride form of [3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol is unique due to its enhanced stability and solubility compared to other salt forms. This makes it particularly useful in applications requiring high solubility and stability, such as in pharmaceutical formulations.

Properties

IUPAC Name

[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSRQSYDIYXKN-HWYNEVGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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